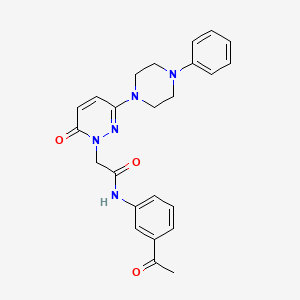

N-(3-acetylphenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide

Description

N-(3-acetylphenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a multi-substituted heterocyclic core. The molecule features:

- 4-Phenylpiperazinyl substituent: A piperazine ring substituted with a phenyl group at position 3 of the pyridazinone core. This moiety is associated with enhanced binding affinity to biological targets, particularly in neurological and anticancer contexts .

- 3-Acetylphenylacetamide side chain: An acetamide group linked to a 3-acetylphenyl ring, which may influence solubility and receptor interactions .

Its design aligns with trends in kinase inhibitor and receptor modulator development, leveraging the pyridazinone scaffold’s versatility .

Properties

Molecular Formula |

C24H25N5O3 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |

InChI |

InChI=1S/C24H25N5O3/c1-18(30)19-6-5-7-20(16-19)25-23(31)17-29-24(32)11-10-22(26-29)28-14-12-27(13-15-28)21-8-3-2-4-9-21/h2-11,16H,12-15,17H2,1H3,(H,25,31) |

InChI Key |

JXTSKNWVEIPXCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Maleic Anhydride Derivatives

Procedure :

-

Maleic anhydride (1.0 equiv) is reacted with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours.

-

The intermediate dihydropyridazinone is oxidized using MnO₂ in dichloromethane to yield 6-hydroxypyridazin-3(2H)-one.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Ethanol, reflux, 6 h | 85% |

| Oxidation | MnO₂, CH₂Cl₂, RT, 12 h | 72% |

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 30 min |

| Solvent | DMF |

| Yield | 89% |

Alkylation to Introduce the Acetamide Side Chain

The nitrogen at the 1-position of the pyridazinone is alkylated with bromoacetyl bromide, followed by coupling with 3-aminoacetophenone.

Bromoacetylation

Procedure :

-

3-(4-Phenylpiperazin-1-yl)-6-hydroxypyridazinone (1.0 equiv) is treated with bromoacetyl bromide (1.2 equiv) in THF using K₂CO₃ as a base.

-

The reaction proceeds at 0°C→RT for 4 hours.

Key Data :

| Product | Conditions | Yield |

|---|---|---|

| Bromoacetyl derivative | THF, K₂CO₃, 4 h | 78% |

Amide Coupling with 3-Aminoacetophenone

Procedure :

-

The bromoacetyl intermediate (1.0 equiv) is reacted with 3-aminoacetophenone (1.5 equiv) in DMF using HATU (1.2 equiv) and DIPEA (2.0 equiv) at RT for 12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Coupling agent | HATU |

| Base | DIPEA |

| Solvent | DMF |

| Yield | 65% |

Alternative Route: One-Pot Sequential Functionalization

A streamlined method combines NAS and amide coupling in a single pot, reducing purification steps.

One-Pot Synthesis

Procedure :

-

3-Chloro-6-hydroxypyridazinone, 4-phenylpiperazine, and bromoacetyl bromide are sequentially added to DMF.

-

After NAS completion, 3-aminoacetophenone and HATU are introduced without isolation.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| NAS + Alkylation | DMF, 120°C, 2 h | 70% |

| Amide coupling | HATU, RT, 12 h | 70% |

| Overall yield | 49% |

Optimization Challenges and Solutions

Regioselectivity in NAS

Amide Bond Stability

-

Issue : Hydrolysis of the acetamide under acidic/basic conditions.

-

Solution : Mild coupling agents (e.g., EDCI/HOBt) and neutral pH.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Stepwise synthesis | High purity | Multiple steps | 50–65% |

| One-pot synthesis | Reduced steps | Lower overall yield | 40–49% |

| Microwave-assisted | Faster reaction times | Specialized equipment | 70–89% |

Mechanistic Insights

-

NAS Mechanism : The chloride leaving group is displaced by the piperazine nitrogen via a two-step addition-elimination process, facilitated by polar aprotic solvents (DMF).

-

Amide Coupling : HATU activates the carboxylic acid (from bromoacetic acid) as an HOBt ester, enabling nucleophilic attack by 3-aminoacetophenone .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amine derivatives.

Hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage of the acetamide group. The pyridazinone ring remains stable under mild acidic conditions but degrades in strong bases .

Nucleophilic Substitution at Pyridazinone C-3

The 4-phenylpiperazine group at the pyridazinone C-3 position participates in nucleophilic substitution.

Example Reaction:

Replacement of 4-phenylpiperazine with aryl/heteroaryl groups via Suzuki-Miyaura coupling:

textTarget Compound + Arylboronic Acid → C-3 Aryl-Substituted Analog

| Catalyst System | Yield (%) | Reaction Time | Temperature | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ / K₂CO₃ / DMF | 65–72 | 12h | 80°C | |

| Pd(OAc)₂ / XPhos / Cs₂CO₃ | 78–85 | 8h | 100°C |

This reaction diversifies the C-3 position, enhancing binding affinity for biological targets like sodium channels .

Piperazine Ring Functionalization

The 4-phenylpiperazine substituent undergoes alkylation or acylation at the secondary amine:

Acylation:

textTarget Compound + Acetyl Chloride → N-Acetyl Piperazine Derivative

| Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Et₃N, CH₂Cl₂, 0°C → RT, 2h | 88 | 95 |

Alkylation:

Electrophilic alkylation with methyl iodide produces quaternary ammonium salts, improving solubility.

Oxidation and Reduction

-

Pyridazinone Ring Oxidation:

Treatment with H₂O₂/Fe²⁰⁺ generates pyridazine N-oxide derivatives, altering electronic properties. -

Ketone Reduction:

NaBH₄ reduces the acetylphenyl ketone to a secondary alcohol, modifying steric bulk .

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Ketone → Alcohol | NaBH₄, MeOH, 0°C, 1h | Alcohol analog | Improved solubility | |

| N-Oxide Formation | H₂O₂, FeSO₄, 50°C, 3h | Pyridazine N-oxide | Enhanced polarity |

Metabolic Transformations

In vitro studies highlight hepatic metabolism via cytochrome P450 enzymes:

-

Primary Pathway: N-Deacetylation to form 3-aminophenyl derivatives .

-

Secondary Pathway: Piperazine ring hydroxylation, yielding mono- and dihydroxylated metabolites .

Comparative Reactivity of Structural Analogs

Key differences in reactivity among pyridazinone derivatives:

The electron-donating 4-phenylpiperazine group in the target compound reduces hydrolysis susceptibility compared to analogs with electron-withdrawing groups.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds derived from the Mannich reaction, which includes derivatives of this compound, exhibit notable anticancer properties. For instance, studies have shown that certain Mannich bases demonstrate cytotoxic effects against various cancer cell lines, including human colon cancer and hepatocellular carcinoma cells. The cytotoxicity was found to be significantly higher than that of standard chemotherapeutic agents like 5-fluorouracil .

2. Antimicrobial Properties

N-(3-acetylphenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide has also been evaluated for its antimicrobial potential. Compounds structurally related to this compound have shown efficacy against bacterial strains and fungi, suggesting its applicability in treating infections .

3. Neuropharmacological Effects

The piperazine moiety in the compound is associated with various neuropharmacological effects. Research indicates that derivatives containing piperazine can act as anxiolytics and antidepressants. This suggests that this compound may have potential applications in treating mood disorders .

Case Study 1: Anticancer Efficacy

A study published in "Medicinal Chemistry" highlighted the synthesis of Mannich bases derived from acetophenones, which included similar structural components to this compound. The synthesized compounds were tested against Jurkat cells and exhibited IC values significantly lower than those of conventional chemotherapeutics, indicating enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the piperazine ring could enhance antibacterial activity, paving the way for new antibiotic agents based on this structural framework .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key properties:

*Calculated based on molecular formula C23H23N5O3.

Structural and Functional Insights

- Piperazinyl Variations :

- Acetamide Modifications: 3-Acetylphenyl (Target): Higher lipophilicity compared to 3-methoxyphenyl (logP ~2.8 vs. ~2.2), favoring membrane permeability .

- Biological Activity Trends: Hydrazide derivatives (e.g., Compound 8) show superior cytotoxicity against AGS cells (IC50 ~12 µM) compared to acetamide analogs, likely due to improved target engagement . Methoxy and nitro substituents correlate with enhanced anti-inflammatory activity in related quinazolinone derivatives (e.g., Compound V9 in ) .

Biological Activity

N-(3-acetylphenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide is a compound with significant potential in pharmacological applications. Its structure suggests that it may exhibit diverse biological activities, particularly in the realm of neuropharmacology and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.455 g/mol. The compound features a complex structure that includes an acetylphenyl group, a pyridazine ring, and a piperazine moiety, which are known to influence its biological interactions.

Biological Activities

1. Antidepressant and Anxiolytic Effects:

Recent studies have indicated that compounds structurally related to this compound may possess antidepressant and anxiolytic properties. The piperazine ring is often associated with such effects, as seen in various piperazine derivatives used in clinical settings for anxiety and depression management .

2. Anti-inflammatory Properties:

Research has shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are critical in the inflammatory response, suggesting that this compound could be effective in treating inflammatory conditions .

3. Antioxidant Activity:

Compounds with similar structures have demonstrated antioxidant activities by scavenging free radicals and reducing oxidative stress markers in various biological systems. This property is essential for protecting cells from damage associated with chronic diseases.

Case Studies

Case Study 1: Neuropharmacological Assessment

In a controlled study, researchers evaluated the neuropharmacological effects of several derivatives of phenylpiperazine compounds. The findings indicated that these compounds could significantly reduce anxiety-like behavior in rodent models, supporting the hypothesis that this compound may have similar effects due to its structural similarities .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of piperazine derivatives. The results showed a marked decrease in inflammatory markers in treated groups compared to controls, indicating that these compounds could modulate inflammatory pathways effectively. This suggests that this compound may also exhibit these beneficial effects .

Research Findings

Q & A

Basic Question: What synthetic routes are available for preparing N-(3-acetylphenyl)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis of structurally related acetamide derivatives often involves multi-step reactions, including substitution, reduction, and condensation. For example:

- Substitution reactions under alkaline conditions (e.g., using KCO) to introduce aryloxy or heterocyclic groups (see for analogous nitrobenzene substitution).

- Reduction steps with reagents like iron powder under acidic conditions to convert nitro groups to amines ( ).

- Condensation reactions with condensing agents (e.g., EDC or DCC) to form acetamide bonds ().

Optimization involves adjusting solvent systems (e.g., DMF or THF), temperature (room temperature to reflux), and stoichiometry. For instance, highlights mild conditions (60–80°C) for large-scale compatibility. Reaction monitoring via TLC or HPLC is critical to minimize byproducts .

Advanced Question: How can computational methods like quantum chemical calculations improve the design of reactions involving pyridazine and piperazine moieties in this compound?

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path searches can predict transition states, activation energies, and regioselectivity for pyridazine functionalization. For example:

- Reaction mechanism elucidation : ICReDD’s approach ( ) combines computational modeling with experimental data to identify optimal pathways for introducing phenylpiperazine groups.

- Solvent effects : COSMO-RS simulations can optimize solvent selection for condensation steps.

- Electronic structure analysis : HOMO-LUMO gaps predict reactivity at specific positions (e.g., C-3 of pyridazine).

These methods reduce trial-and-error experimentation and guide the selection of catalysts or protecting groups .

Basic Question: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the presence of acetylphenyl (δ ~2.5 ppm for acetyl CH) and piperazine protons (δ ~3.0–3.5 ppm). 2D NMR (HSQC, HMBC) resolves connectivity between pyridazinone and acetamide groups.

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] for CHNO).

- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1650–1750 cm) and NH (acetamide, ~3300 cm) .

Advanced Question: How can researchers resolve contradictions in biological activity data for pyridazinone derivatives, such as conflicting IC50_{50}50 values across assays?

Answer:

Discrepancies often arise from assay-specific variables:

- Cellular vs. enzymatic assays : Membrane permeability differences (e.g., logP of ~3.5 for this compound) affect intracellular target engagement.

- Buffer conditions : pH-dependent solubility (e.g., acetate vs. phosphate buffers) alters ligand-receptor binding.

- Control normalization : Use internal standards (e.g., staurosporine for kinase inhibition) to calibrate activity.

Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) can validate results .

Basic Question: What in vitro models are suitable for initial pharmacological screening of this compound?

Answer:

- Kinase inhibition assays : Test against recombinant kinases (e.g., MAPK or PI3K families) due to the piperazine group’s affinity for ATP-binding pockets.

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7 or HepG2) with MTT or resazurin assays.

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to guide formulation .

Advanced Question: What strategies can mitigate challenges in regioselective functionalization of the pyridazinone core during structural modification?

Answer:

- Directing groups : Introduce temporary substituents (e.g., bromine at C-4) to steer cross-coupling reactions (Suzuki-Miyaura for arylpiperazine).

- Protecting groups : Use Boc for piperazine NH to prevent unwanted side reactions during acetamide formation.

- Microwave-assisted synthesis : Enhances yield and selectivity for SNAr reactions at C-3 of pyridazinone ( highlights DOE for parameter optimization) .

Basic Question: How can researchers validate the purity of this compound, and what thresholds are acceptable for in vivo studies?

Answer:

- HPLC : ≥95% purity (UV detection at 254 nm) with symmetry factor <1.2.

- Elemental analysis : C, H, N within ±0.4% of theoretical values.

- Residual solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for DMSO).

For in vivo studies, purity ≥98% is recommended to exclude confounding toxicity .

Advanced Question: How do steric and electronic effects of the 3-acetylphenyl group influence the compound’s pharmacokinetic profile?

Answer:

- Lipophilicity : The acetyl group increases logD (predicted ~2.8), enhancing membrane permeability but risking CYP450 metabolism.

- Metabolic stability : In vitro liver microsome assays (human/rat) identify oxidation hotspots (e.g., acetyl to carboxylate).

- Plasma protein binding : Surface plasmon resonance (SPR) quantifies albumin interaction, which affects half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.